4-Formylphenyl cyanoacetate
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Overview
Description
4-Formylphenyl cyanoacetate is an organic compound characterized by the presence of both a formyl group and a cyanoacetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl cyanoacetate typically involves the reaction of 4-formylphenylboronic acid with cyanoacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the direct treatment of 4-formylphenyl amine with ethyl cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl cyanoacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-Carboxyphenyl cyanoacetate.
Reduction: 4-Hydroxymethylphenyl cyanoacetate.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl cyanoacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-formylphenyl cyanoacetate involves its reactivity with various nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the cyano group can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the phenyl ring towards further chemical transformations .
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Shares the formyl group but differs in the presence of a boronic acid group instead of a cyanoacetate group.
4-Formylphenyl Benzoate: Contains a benzoate group instead of a cyanoacetate group.
Uniqueness: The presence of both electron-withdrawing groups enhances its utility in various synthetic and industrial processes .
Properties
CAS No. |
883236-84-8 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(4-formylphenyl) 2-cyanoacetate |
InChI |
InChI=1S/C10H7NO3/c11-6-5-10(13)14-9-3-1-8(7-12)2-4-9/h1-4,7H,5H2 |
InChI Key |
BNPJJFPONHHMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)CC#N |
Origin of Product |
United States |
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